molecular formula C9H12N2O3S B3009368 Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate CAS No. 2090442-83-2

Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate

Cat. No. B3009368
CAS RN: 2090442-83-2
M. Wt: 228.27
InChI Key: DORZLOFGROLDBM-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate” is an organic compound containing a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The compound also contains an oxolane (or tetrahydrofuran) ring, which is a five-membered ring consisting of four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a thiazole ring with an amino group at the 2-position, an oxolane ring at the 4-position, and a carboxylate group at the 5-position. The carboxylate group would be esterified with a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .

Scientific Research Applications

Synthesis of Pyridopyrimidine Derivatives

Pyridopyrimidines are a class of compounds that have shown significant therapeutic interestEN300-7443219 serves as a precursor in the synthesis of various pyridopyrimidine derivatives, which are studied for their potential as therapeutic agents . The compound’s structure allows for the introduction of additional functional groups, making it a versatile starting material in medicinal chemistry.

Development of Anti-Cancer Agents

The thiazole ring present in EN300-7443219 is a common feature in many anti-cancer drugs. Researchers utilize this compound in the design and synthesis of novel anti-cancer agents, exploring its ability to interfere with cancer cell proliferation and survival .

Biological Activity Screening

EN300-7443219: is used in high-throughput screening to identify new compounds with biological activity. Its heterocyclic structure is particularly useful in the development of compounds with potential activity against various diseases, including rheumatoid arthritis .

Chemical Drug Production Impurities

In the pharmaceutical industry, EN300-7443219 can form as an impurity during the chemical drug production process. Monitoring and controlling the levels of such impurities are crucial to ensure the safety and efficacy of pharmaceutical products .

Ionophore Properties Research

Compounds like EN300-7443219 are studied for their ionophore properties, which facilitate selective cation transport. This application is particularly relevant in the development of sensors and devices that require the selective movement of ions across membranes.

Environmental Engineering

Although not directly related to EN300-7443219 , compounds with similar structures are evaluated in environmental engineering, particularly in the assessment of environmental conditions and tests for telecommunications equipment. Such research can inform the stability and durability of materials under various environmental conditions .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and storage procedures should always be followed to ensure safety .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it exhibits promising biological activity, it could be further investigated for potential use in pharmaceuticals .

properties

IUPAC Name

methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-13-8(12)7-6(11-9(10)15-7)5-3-2-4-14-5/h5H,2-4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORZLOFGROLDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate

CAS RN

2090442-83-2
Record name methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate
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